N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide is a synthetic compound characterized by a complex chemical structure that consists of a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and an enamide moiety. This compound has garnered significant attention due to its diverse applications in various scientific fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide typically involves a multi-step process:
Formation of the pyrazole ring: : This is usually achieved through the condensation of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the trifluoromethyl group: : This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic or catalytic conditions.
Cyclopropyl group attachment: : Typically, cyclopropyl halides are used in a substitution reaction with the existing functional groups on the pyrazole ring.
Formation of the enamide moiety: : This can be achieved through the reaction of the intermediate compound with acrylonitrile, followed by hydrolysis and subsequent amide bond formation under dehydrating conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic routes to ensure high yield, purity, and cost-efficiency. Catalysts, solvent choices, and temperature control play critical roles in achieving this goal.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohol or amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or pyrazole moieties using reagents like halogens, alkyl halides, or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens, alkyl halides, organometallic reagents
Major Products
The products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
Biologically, this compound is of interest due to its potential as a pharmacological agent. Studies have explored its activity as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrial applications include its use in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for creating products with enhanced stability, reactivity, or other desired characteristics.
Mechanism of Action
The mechanism of action of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The cyclopropyl and trifluoromethyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways and processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}acetamide
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide
Uniqueness
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. For example, the presence of both cyclopropyl and trifluoromethyl groups can enhance its metabolic stability and biological activity compared to other compounds in the same class.
That covers the details of this compound. Hope that shines a spotlight on this fascinating compound! Anything else you're curious about?
Properties
CAS No. |
2411251-90-4 |
---|---|
Molecular Formula |
C13H16F3N3O |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.